
5-Bromo-6-(cyclopentylamino)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-(cyclopentylamino)pyrimidin-4(3H)-one is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids. This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopentylamino group at the 6th position, and a keto group at the 4th position of the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(cyclopentylamino)pyrimidin-4(3H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrimidine derivative.
Amination: The cyclopentylamino group is introduced at the 6th position through nucleophilic substitution reactions. This step involves the reaction of the brominated pyrimidine with cyclopentylamine under reflux conditions.
Oxidation: The final step involves the oxidation of the intermediate to form the keto group at the 4th position. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-6-(cyclopentylamino)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The keto group can undergo reduction to form the corresponding alcohol, while the amino group can be oxidized to form nitro derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Amination: Cyclopentylamine, reflux conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Major Products Formed
Substitution Products: Various substituted pyrimidines
Reduction Products: Alcohol derivatives
Condensation Products: Schiff bases
Applications De Recherche Scientifique
5-Bromo-6-(cyclopentylamino)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-6-(cyclopentylamino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromine atom and the cyclopentylamino group enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-6-chloropyrimidin-4-amine
- 5-Bromo-6-(difluoromethyl)pyrimidin-4-amine
- 5-Bromo-6-(trifluoromethyl)pyrimidin-4-amine
Uniqueness
5-Bromo-6-(cyclopentylamino)pyrimidin-4(3H)-one is unique due to the presence of the cyclopentylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and potential interactions with hydrophobic pockets in biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H12BrN3O |
|---|---|
Poids moléculaire |
258.12 g/mol |
Nom IUPAC |
5-bromo-4-(cyclopentylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H12BrN3O/c10-7-8(11-5-12-9(7)14)13-6-3-1-2-4-6/h5-6H,1-4H2,(H2,11,12,13,14) |
Clé InChI |
LNHKKQNDFYQFTG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)NC2=C(C(=O)NC=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



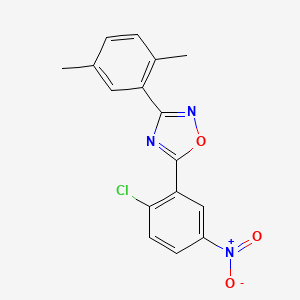


![5,6,7,8-Tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylic acid](/img/structure/B11779053.png)

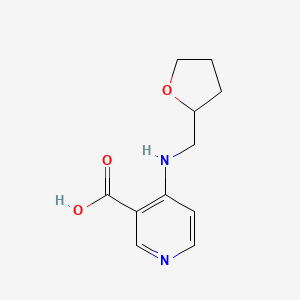
![2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid](/img/structure/B11779074.png)
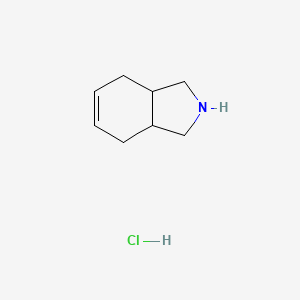
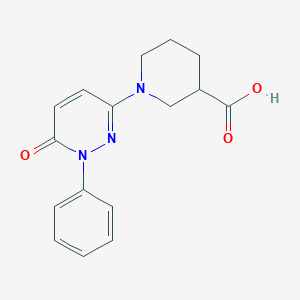
![4-Chloro-2-(4-(trifluoromethoxy)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11779092.png)
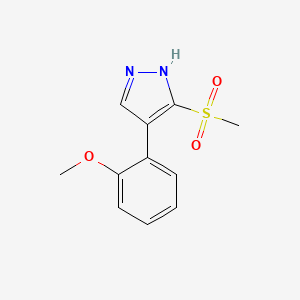
![6-(3,4-Dimethylphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779109.png)

